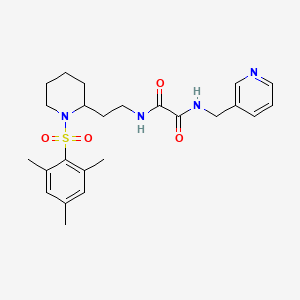

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N1-(2-(1-(Mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a mesitylsulfonyl-piperidine moiety and a pyridin-3-ylmethyl group. The mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) enhances steric bulk and may improve metabolic stability by resisting enzymatic degradation, while the pyridin-3-ylmethyl substituent could influence binding affinity to specific biological targets, such as viral glycoproteins or taste receptors .

Properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O4S/c1-17-13-18(2)22(19(3)14-17)33(31,32)28-12-5-4-8-21(28)9-11-26-23(29)24(30)27-16-20-7-6-10-25-15-20/h6-7,10,13-15,21H,4-5,8-9,11-12,16H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNDLZUPGIRGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, often abbreviated as MSOP, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of MSOP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The chemical structure of MSOP can be represented as follows:

- Molecular Formula : C21H33N3O5S

- Molecular Weight : 439.6 g/mol

- CAS Number : 898446-12-3

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of MSOP is primarily attributed to its interaction with specific molecular targets. The mesitylsulfonyl group is believed to play a crucial role in enzyme inhibition and receptor binding, while the piperidine ring and oxalamide moiety enhance the compound's binding affinity and specificity towards these targets.

Potential Mechanisms Include:

- Enzyme Inhibition : MSOP may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : The compound could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the biological effects of MSOP across various models:

- Anticancer Activity : Research indicates that MSOP exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .

- Anti-inflammatory Properties : Preliminary investigations suggest that MSOP may possess anti-inflammatory effects, potentially modulating pathways associated with inflammatory responses.

- Neuroprotective Effects : Some studies have indicated that compounds structurally similar to MSOP can provide neuroprotection in models of neurodegenerative diseases .

Case Study 1: Antiproliferative Effects

In a study evaluating the efficacy of various oxalamide derivatives, MSOP demonstrated an IC50 value of 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative activity. The mechanism was linked to G2/M phase cell cycle arrest and significant apoptosis induction .

Case Study 2: Enzyme Interaction

A separate investigation focused on the interaction of MSOP with specific enzymes involved in metabolic pathways. The results indicated that MSOP effectively inhibited the activity of key enzymes, leading to altered metabolic profiles in treated cells.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of MSOP, it is beneficial to compare it with structurally similar compounds.

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MSOP | 52 | Induces apoptosis via tubulin inhibition |

| Compound A | 74 | Inhibits aromatase activity |

| Compound B | 60 | Targets multiple kinase pathways |

This table illustrates that while other compounds exhibit notable biological activities, MSOP's specific mechanism involving tubulin interaction sets it apart.

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

Several oxalamide derivatives with piperidine or pyrrolidine cores have been synthesized as HIV entry inhibitors. Key examples include:

- The mesitylsulfonyl group may confer greater stability than smaller sulfonyl substituents .

- Stereochemistry : Unlike analogs synthesized as stereoisomer mixtures (e.g., compound 14, 1:1 ratio ), the target compound’s stereochemical configuration is unspecified but could critically impact binding kinetics.

Flavoring Agent Analogs

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) shares the oxalamide backbone but differs in substituents:

- Functional Impact : S336’s dimethoxybenzyl group enhances solubility for food applications, while the target compound’s mesitylsulfonyl group prioritizes steric hindrance for protease resistance.

Metabolic and Toxicological Profiles

- Metabolism : S336 undergoes rapid hepatic metabolism without amide bond cleavage , whereas the mesitylsulfonyl group in the target compound may further slow degradation, extending half-life.

- Toxicity : Antiviral oxalamides (e.g., compound 27 ) often require rigorous toxicity profiling, contrasting with S336’s Generally Recognized as Safe (GRAS) status for food use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.